molecular formula C16H23N5O B2579521 [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 2380095-17-8

[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2579521
CAS No.: 2380095-17-8
M. Wt: 301.394
InChI Key: QJXZRTBPCYFLQH-UHFFFAOYSA-N
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Description

[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis. The process begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyrrolidine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with a similar piperidine ring structure.

    Domiphen bromide: Another compound with structural similarities, particularly in the piperidine ring.

Uniqueness

What sets [1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol apart is its unique combination of the pyrazolo[1,5-a]pyrazine core with the piperidine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c22-12-14-2-1-8-20(14)13-4-9-19(10-5-13)16-15-3-6-18-21(15)11-7-17-16/h3,6-7,11,13-14,22H,1-2,4-5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXZRTBPCYFLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C3=NC=CN4C3=CC=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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